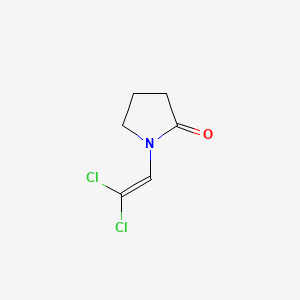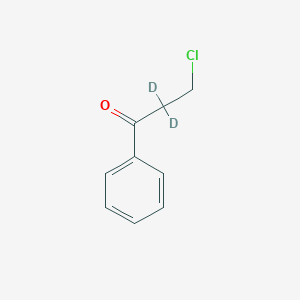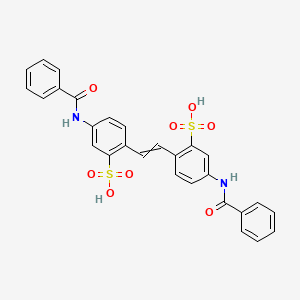![molecular formula C14H13N3S B13835161 N-[(3-methyl-1,3-benzothiazol-2-ylidene)amino]aniline](/img/structure/B13835161.png)
N-[(3-methyl-1,3-benzothiazol-2-ylidene)amino]aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(3-methyl-1,3-benzothiazol-2-ylidene)amino]aniline is a compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-methyl-1,3-benzothiazol-2-ylidene)amino]aniline can be achieved through various synthetic pathways. One common method involves the reaction of 2-aminobenzothiazole with an appropriate aniline derivative under specific reaction conditions. For example, the reaction can be carried out in the presence of a base such as triethylamine (TEA) in a solvent like chloroform . Another method involves the use of microwave irradiation to facilitate the reaction, which can significantly reduce the reaction time and improve the yield .
Industrial Production Methods
Industrial production of benzothiazole derivatives often involves large-scale synthesis using efficient and economical methods. One such method is the base-promoted intramolecular C–S bond coupling cyclization in dioxane, which allows for the preparation of 2-substituted benzothiazoles from N-substituted-N-(2-halophenyl)thioureas . This method is advantageous due to its high yield and cost-effectiveness.
化学反应分析
Types of Reactions
N-[(3-methyl-1,3-benzothiazol-2-ylidene)amino]aniline undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Substitution reactions often involve the use of halogenating agents like bromine (Br₂) or chlorine (Cl₂) to introduce halogen atoms into the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce amines or alcohols. Substitution reactions typically result in halogenated derivatives of the original compound.
科学研究应用
N-[(3-methyl-1,3-benzothiazol-2-ylidene)amino]aniline has a wide range of scientific research applications due to its unique chemical structure and properties. Some of the key applications include:
作用机制
The mechanism of action of N-[(3-methyl-1,3-benzothiazol-2-ylidene)amino]aniline involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of essential biological processes. For example, benzothiazole derivatives have been shown to inhibit the enzyme DprE1, which is involved in the biosynthesis of the mycobacterial cell wall . This inhibition can lead to the death of the bacterial cells, making the compound a potential candidate for the treatment of tuberculosis.
相似化合物的比较
N-[(3-methyl-1,3-benzothiazol-2-ylidene)amino]aniline can be compared with other similar compounds to highlight its uniqueness. Some of the similar compounds include:
2-aminobenzothiazole: A precursor in the synthesis of various benzothiazole derivatives and known for its antimicrobial properties.
N-(benzothiazol-2-yl)-2-cyanoacetamide: A compound with potential anticancer activity and used in the synthesis of other heterocyclic compounds.
N’-(1,3-benzothiazol-2-yl)-arylamides: These compounds have shown promising antibacterial activity and are used in medicinal chemistry research.
Compared to these compounds, this compound exhibits unique properties such as enhanced stability and specific biological activities, making it a valuable compound for various scientific and industrial applications.
属性
分子式 |
C14H13N3S |
|---|---|
分子量 |
255.34 g/mol |
IUPAC 名称 |
N-[(3-methyl-1,3-benzothiazol-2-ylidene)amino]aniline |
InChI |
InChI=1S/C14H13N3S/c1-17-12-9-5-6-10-13(12)18-14(17)16-15-11-7-3-2-4-8-11/h2-10,15H,1H3 |
InChI 键 |
WPIYDVPSDRHPCS-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=CC=CC=C2SC1=NNC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-butyl N-[(3R)-2-methyl-4-oxopentan-3-yl]carbamate](/img/structure/B13835090.png)
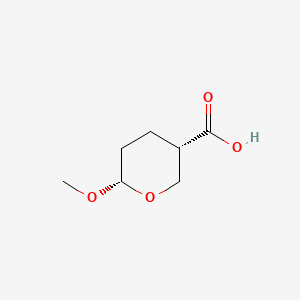

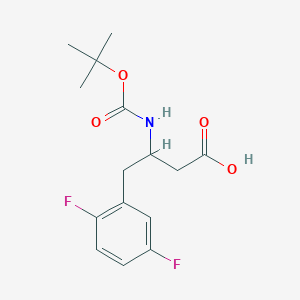
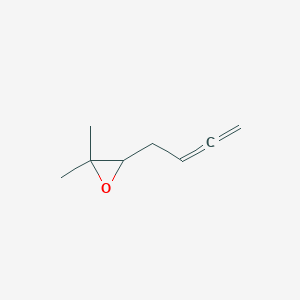

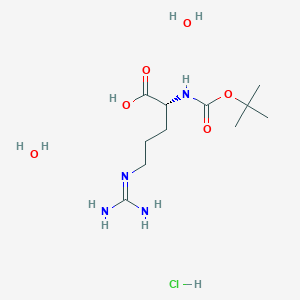
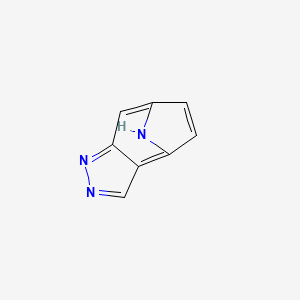
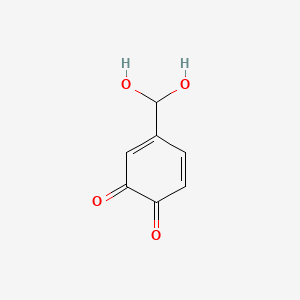
![Gal(b1-4)[NeuAc(a2-6)]a-Glc](/img/structure/B13835127.png)

